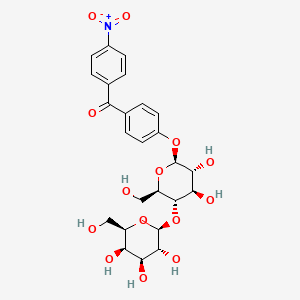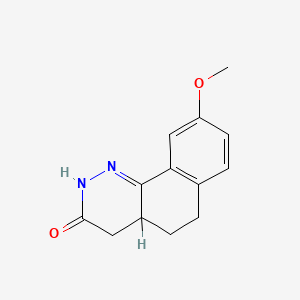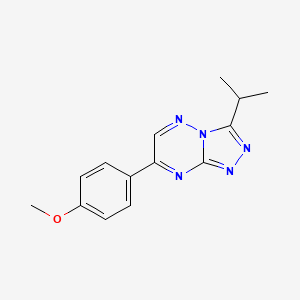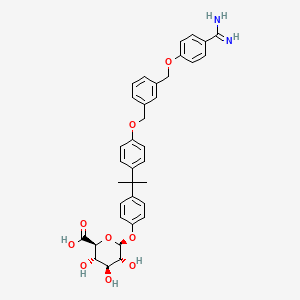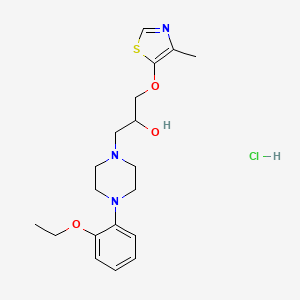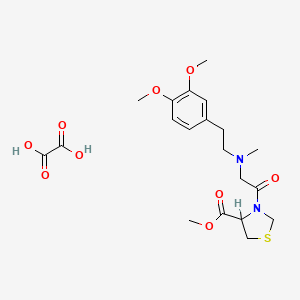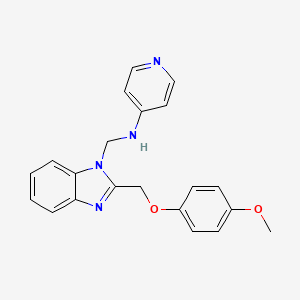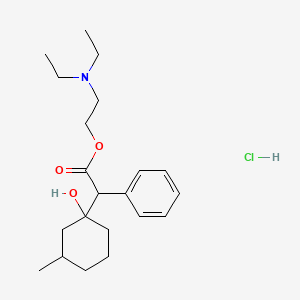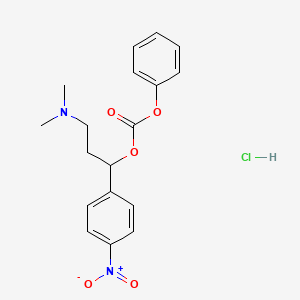
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of p-nitrobenzyl chloride with dimethylaminoethylamine to form an intermediate, which is then reacted with phenyl chloroformate to yield the final ester product. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or other electrophiles.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Amino derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(dimethylamino)ethyl ester: Shares the dimethylaminoethyl group but differs in the ester and aromatic components.
Cyclopentolate: Contains a similar ester linkage and dimethylamino group but has a different overall structure and pharmacological profile.
Uniqueness
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-nitrobenzyl) phenyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88384-30-9 |
|---|---|
Molecular Formula |
C18H21ClN2O5 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-nitrophenyl)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C18H20N2O5.ClH/c1-19(2)13-12-17(14-8-10-15(11-9-14)20(22)23)25-18(21)24-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H |
InChI Key |
MXMYUSFMFTYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


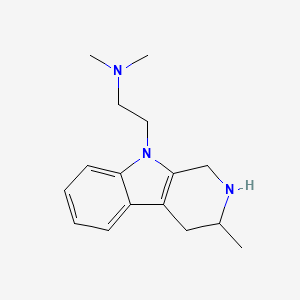
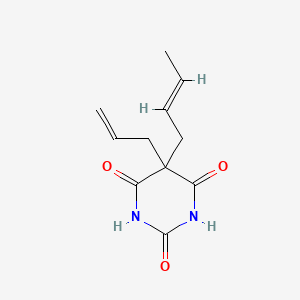
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide;dihydrochloride](/img/structure/B12760876.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)

